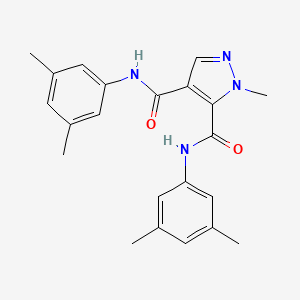![molecular formula C19H16F2N2O3 B4371065 N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4371065.png)
N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
描述
N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, also known as DFB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFB belongs to a class of compounds called isoxazole derivatives, which have been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways. N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to inhibit angiogenesis, or the formation of new blood vessels. This suggests that N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide may have potential as an anti-angiogenic agent in treating diseases such as cancer and macular degeneration.
N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has also been shown to have neuroprotective effects. It has been shown to protect against oxidative stress and inflammation in neuronal cells, suggesting that it may have potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide in lab experiments is its high potency. N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for research on N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. One area of interest is its potential as a therapeutic agent in treating neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide in neuronal cells and to determine its efficacy in animal models.
Another potential area of research is the development of N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide derivatives with improved solubility and bioavailability. This could lead to the development of more effective and practical therapeutic agents based on the structure of N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide.
Overall, the research on N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide highlights its potential as a therapeutic agent in treating a range of diseases. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
科学研究应用
N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide's potential as an anti-inflammatory agent. N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in immune cells. This suggests that N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide may have therapeutic potential in treating inflammatory disorders, such as rheumatoid arthritis and Crohn's disease.
属性
IUPAC Name |
N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-11-16(12(2)26-23-11)10-25-15-6-3-13(4-7-15)19(24)22-18-9-14(20)5-8-17(18)21/h3-9H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZUDWJHOGWQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-methyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370998.png)
![3-chloro-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4371006.png)
![N-(1-isopropyl-1H-pyrazol-3-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371014.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371024.png)
![5-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4371029.png)
![5-({4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4371030.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371037.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371038.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371046.png)
![1-(3-chlorobenzyl)-4-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}piperazine](/img/structure/B4371049.png)
![N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371061.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4371071.png)

![1-phenyl-N-2-pyridinyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371082.png)